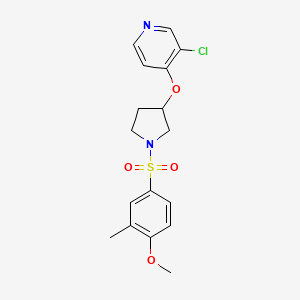![molecular formula C10H17Br B2463056 4-(2-bromoethyl)spiro[2.5]octane CAS No. 2503204-15-5](/img/structure/B2463056.png)
4-(2-bromoethyl)spiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Bromoethyl)spiro[25]octane is a chemical compound characterized by a spirocyclic structure, where a bromine atom is attached to an ethyl group, which in turn is connected to a spiro[25]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromoethyl)spiro[2.5]octane typically involves the reaction of spiro[2.5]octane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination occurs at the ethyl group, resulting in the formation of 8-(2-Bromoethyl)spiro[2.5]octane .
Industrial Production Methods
While specific industrial production methods for 8-(2-Bromoethyl)spiro[2.5]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-(2-Bromoethyl)spiro[2.5]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted spiro[2.5]octane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[2.5]oct-2-ene.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Substituted spiro[2.5]octane derivatives with various functional groups.
Elimination: Spiro[2.5]oct-2-ene.
Oxidation: Carboxylic acids or aldehydes derived from the ethyl group.
Scientific Research Applications
8-(2-Bromoethyl)spiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds. It serves as an intermediate in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials with unique physicochemical properties.
Mechanism of Action
The mechanism of action of 8-(2-Bromoethyl)spiro[2.5]octane largely depends on the specific application and the target molecule it interacts with. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)spiro[2.5]octane: Similar structure but with the bromine atom attached to a different position on the spirocyclic ring.
6-(2-Bromoethyl)spiro[2.5]octane: Another positional isomer with the bromine atom at the 6-position.
Uniqueness
8-(2-Bromoethyl)spiro[25]octane is unique due to its specific structural configuration, which can influence its reactivity and the types of reactions it undergoes
Properties
IUPAC Name |
8-(2-bromoethyl)spiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBIPRCSRQLMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
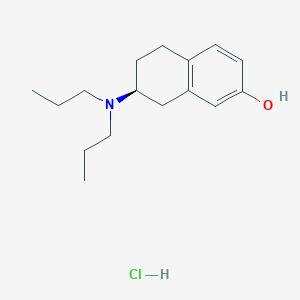
![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)
![8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462978.png)

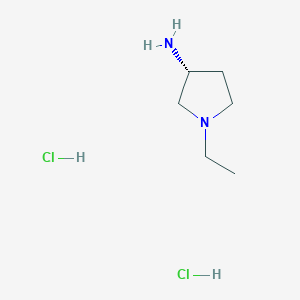
![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
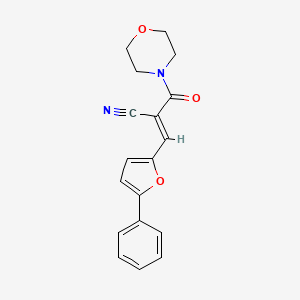
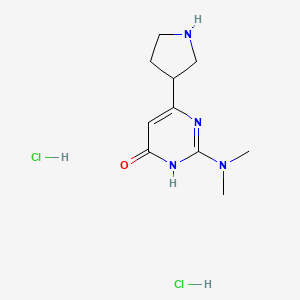

![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)
![Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-](/img/structure/B2462991.png)
